molecular formula C8H10N2O4 B1624990 ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 2853-29-4

ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No. B1624990
CAS RN: 2853-29-4
M. Wt: 198.18 g/mol
InChI Key: XOLGKCDCFJPOEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate consists of a pyrrole ring with an attached ethyl ester group and a nitro substituent. The nitro group imparts electron-withdrawing properties, affecting the compound’s reactivity and stability. The 3D structure can be visualized using computational tools .

Scientific Research Applications

  • Synthesis of Pyrrole Derivatives :

    • Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, are prepared using triethylphosphite under microwave irradiation. This process showcases the use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in synthesizing pyrrole derivatives, an essential aspect of organic chemistry (Khajuria, Saini, & Kapoor, 2013).
    • The compound has also been used as an intermediate in the synthesis of modified DNA minor-groove binders, demonstrating its role in complex chemical syntheses (Kennedy, Khalaf, Scott, & Suckling, 2017).
  • Development of Antimicrobial Agents :

    • New 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrolderivatives prepared from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates have shown potent in vitro antimicrobial properties. This indicates the potential use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in developing new antimicrobial agents (Filacchioni, Porretta, Scalzo, Giardina, & Giardi, 1983).
  • Catalysis and Chemical Reactions :

    • The compound is used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon in the synthesis of tetrahydropyridines. This highlights its role in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).
  • Structural and Spectroscopic Studies :

    • Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate derivatives have been synthesized and characterized using various spectroscopic methods. These studies contribute to the understanding of the molecular structure and properties of such compounds (Singh, Rawat, Baboo, & Kumar, 2015).

properties

IUPAC Name

ethyl 1-methyl-4-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(11)7-4-6(10(12)13)5-9(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGKCDCFJPOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439951
Record name Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

CAS RN

2853-29-4
Record name Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.5 g. of sodium methoxide in 25 ml. of methanol is cooled to 10° C. and a mixture of 7.0 g. of ethyl 4-nitro-2-pyrrolecarboxylate in 15 ml. of methanol is added. After 10 minutes, 18.6 g. of methyl iodide is added. The dark-colored solution is warmed to 35° C. for 0.5 hours, then cooled and allowed to stir at room temperature for 16 hours. Chilling and filtration affords a solid which is collected by filtration and recrystallized from ethanol to yield the product.
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Synthesis routes and methods II

Procedure details

0.50 g (1.84 mmol) of 1-methyl-4-nitro-2-trichloroacetyl-1H-pyrrole are initially charged in 5 ml of ethanol, 0.26 ml (1.84 mmol) of triethylamine are added and the mixture is stirred at RT for 2 h. 5 ml of water are added, the reaction mixture is stirred at 0° C. for 30 min and the precipitate is then filtered off with suction and dried under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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